![molecular formula C16H13Cl B562248 2-(1-Chloroethyl)anthracene CAS No. 57323-33-8](/img/structure/B562248.png)
2-(1-Chloroethyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloroethyl)anthracene is a chemical compound with the molecular formula C16H13Cl . It’s a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings .
Chemical Reactions Analysis
Anthracene derivatives have been extensively studied for their interesting photophysical, photochemical, and biological properties . They undergo various chemical reactions, including Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and metal-catalyzed reactions with alkynes .Scientific Research Applications
Anthracene Derivatives Synthesis
Anthracene and its derivatives have been explored for their potential in efficient green-to-blue low-power upconversion. New anthracene derivatives such as 2-chloro-9,10-dip-tolylanthracene (DTACl) were synthesized, showcasing high fluorescence yields and demonstrating their effectiveness as triplet acceptors for upconversion, with DTACl coupled with PdOEP achieving a maximum upconversion quantum yield of 17.4% (Liang et al., 2013). This research underscores the importance of anthracene derivatives in developing materials for low-power optical applications.
Reaction Mechanisms
Research into the reactions of 2-Nitro- and 2-Bromo-2-nitroethenylphosphonates with anthracene revealed two competing pathways: [4+2] cycloaddition and electrophilic substitution. This study provided insight into the versatile reactivity of anthracene when interfaced with different chemical groups, highlighting its potential for creating a variety of chemical structures (Anisimova et al., 2005).
Fluorescence-Based Applications
A novel chemiluminescence probe for singlet oxygen detection was developed using anthracene derivatives. The probe, designed with a strategy of photoinduced electron-transfer process, exhibited high selectivity and sensitivity for singlet oxygen, distinguishing it from other reactive oxygen species. This finding is significant for detecting singlet oxygen in various chemical and biological systems (Li et al., 2004).
Future Directions
Anthracene and its derivatives have been the subject of research in several areas, investigating their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . Their synthesis remains challenging, but some important preparative methods have been reported, especially in the last decade . This suggests that future research may continue to focus on developing new synthesis methods and exploring further applications of anthracene derivatives.
properties
IUPAC Name |
2-(1-chloroethyl)anthracene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUQPUKYAXMLKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676267 |
Source
|
Record name | 2-(1-Chloroethyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57323-33-8 |
Source
|
Record name | 2-(1-Chloroethyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.